molecular formula C22H25N3O5S2 B3297319 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895437-84-0

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B3297319
CAS RN: 895437-84-0
M. Wt: 475.6 g/mol
InChI Key: MYZJSBJLKHCRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, also known as DTBZ, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. DTBZ has been shown to have significant effects on various biological processes, making it a promising candidate for drug development.

Mechanism of Action

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide exerts its effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and is involved in tumor growth and survival. In neurodegenerative disorders, this compound has been shown to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, protection of dopaminergic neurons, and improvement of motor function. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide has several advantages for use in lab experiments, including its potency and specificity for CAIX inhibition. However, this compound can be difficult to synthesize and can have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, including further investigation of its potential therapeutic applications in cancer and neurodegenerative disorders. Additionally, research is needed to optimize the synthesis and formulation of this compound for use in clinical trials. Finally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on various biological processes.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders such as Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-29-18-13-17-20(14-19(18)30-2)31-22(23-17)24-21(26)15-7-9-16(10-8-15)32(27,28)25-11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZJSBJLKHCRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
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4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

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